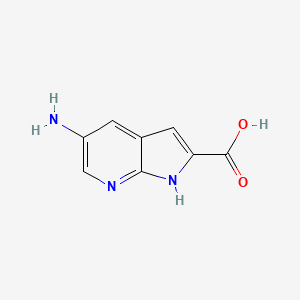

5-Amino-7-azaindole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHLUZNJRYXVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-Amino-7-azaindole-2-carboxylic acid" structure and properties

An In-Depth Technical Guide to 5-Amino-7-azaindole-2-carboxylic acid: A Privileged Scaffold for Drug Discovery

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged structures." The 7-azaindole core, a bioisostere of both indole and purine, is a prime example of such a scaffold. Its unique electronic properties and ability to engage in specific hydrogen bonding patterns have cemented its role, particularly in the development of kinase inhibitors.[1][2] The addition of a nitrogen atom to the indole ring can significantly modulate a compound's physicochemical properties, binding affinity, and metabolic stability, offering a powerful tool for drug optimization.[3]

This guide focuses on a specific, highly functionalized derivative: This compound . We will dissect its molecular architecture, explore rational synthetic strategies, and delve into the mechanistic basis for its utility in modern drug discovery programs. This document is intended for researchers and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutics.

Part 1: Molecular Structure and Physicochemical Profile

A molecule's behavior in both chemical and biological systems is fundamentally dictated by its structure and resulting physicochemical properties. Understanding these attributes is the first step in rational drug design.

Chemical Structure

The structure of this compound combines the foundational 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core with two key functional groups: an amine at the C5 position and a carboxylic acid at the C2 position.

Caption: 2D Structure of this compound.

Physicochemical Data

The strategic placement of functional groups profoundly influences properties critical for drug development, such as solubility, membrane permeability, and target engagement. The calculated properties below provide a quantitative snapshot of this molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

| Exact Mass | 177.053826475 Da | [4] |

| XLogP3 | 0.5 | [4] |

| Topological Polar Surface Area (TPSA) | 92.0 Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

| pKa (7-azaindole core) | ~4.6 | [5] |

Expert Analysis:

-

The 7-Azaindole Core: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor and increases the basicity of the molecule compared to its indole counterpart.[5] This feature is critical for its role as a kinase hinge-binder.

-

The 5-Amino Group: This group serves as a potent hydrogen bond donor and a key site for derivatization. Its presence significantly increases the molecule's polarity, contributing to the high TPSA. In drug design, this group can be used to probe interactions with specific amino acid residues in a target protein or to attach larger substituents to explore new binding pockets.[6]

-

The 2-Carboxylic Acid Group: As a strong hydrogen bond donor and acceptor, this acidic moiety dramatically influences aqueous solubility. It can form salt bridges with basic residues (like lysine or arginine) in a protein active site, providing a strong, directional interaction that can enhance binding affinity and selectivity.[7][8]

-

Overall Profile: The low XLogP3 value suggests good hydrophilicity, while the TPSA is within a range often associated with cell permeability challenges, a factor that must be balanced during lead optimization. The molecule's rigidity, with only one rotatable bond, is advantageous as it reduces the entropic penalty upon binding to a target.

Part 2: Synthesis and Structural Verification

A robust and scalable synthetic route is paramount for the utility of any chemical building block. While numerous methods exist for constructing the azaindole core, a rational strategy for this specific derivative involves a multi-step sequence leveraging modern cross-coupling and cyclization chemistries.[9]

Conceptual Synthetic Workflow

The synthesis of a substituted azaindole often begins with a functionalized pyridine precursor. A plausible and efficient strategy involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization to form the core, with subsequent functional group manipulations to install the amino and carboxylic acid moieties.

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Conceptual)

This protocol is a representative, conceptual methodology based on established chemical transformations for this class of compounds.[9][10][11] It is designed to be self-validating, with in-process checks to confirm the success of each step.

Objective: To synthesize this compound.

Step 1: Synthesis of 2-Amino-3-alkynyl-5-nitropyridine

-

Rationale: This step uses a Sonogashira cross-coupling reaction to install the carbon framework required for the pyrrole ring. Starting with a 2-amino-3-halopyridine allows for direct cyclization in the next step. The nitro group is introduced early as a stable precursor to the final amino group.

-

Procedure:

-

To a solution of 2-amino-3-iodo-5-nitropyridine (1.0 eq) in a suitable solvent like THF or DMF, add a protected alkyne such as (trimethylsilyl)acetylene (1.2 eq).

-

Add copper(I) iodide (0.1 eq) and a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq).

-

Add a base, typically triethylamine (Et₃N, 3.0 eq), and heat the reaction mixture (e.g., to 80°C) under an inert atmosphere (N₂ or Ar) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work up the reaction by quenching, extracting with an organic solvent, and purifying by column chromatography.

-

Step 2: Cyclization to form 5-Nitro-7-azaindole

-

Rationale: The TMS-protected alkyne is first deprotected, and the resulting terminal alkyne undergoes a base-mediated cyclization (indolization) to form the bicyclic azaindole core.

-

Procedure:

-

Deprotect the silyl group using a fluoride source (e.g., TBAF) or potassium carbonate in methanol.

-

Isolate the deprotected intermediate.

-

Treat the intermediate with a strong base like potassium tert-butoxide (t-BuOK) in THF and heat to reflux to induce cyclization.

-

Monitor reaction completion by LC-MS. Purify the resulting 5-nitro-7-azaindole product.

-

Step 3: Introduction of the 2-Carboxylic Acid

-

Rationale: The C2 position of the azaindole is acidic and can be deprotonated with a strong base. The resulting anion can then be quenched with carbon dioxide to install the carboxylic acid.

-

Procedure:

-

Protect the indole nitrogen (N1) with a suitable protecting group (e.g., tosyl or benzenesulfonyl) to prevent side reactions.[12]

-

Cool a solution of the N-protected 5-nitro-7-azaindole in dry THF to -78°C.

-

Add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the C2 position.

-

Bubble dry CO₂ gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature, then quench with aqueous acid.

-

Extract and purify the N-protected 5-nitro-7-azaindole-2-carboxylic acid.

-

Step 4: Reduction of the Nitro Group and Deprotection

-

Rationale: The final step involves the reduction of the nitro group to the desired amine. A variety of reducing agents can be employed. The N1 protecting group is removed concurrently or in a subsequent step.

-

Procedure:

-

Dissolve the product from Step 3 in a solvent like ethanol or ethyl acetate.

-

Perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst. Alternatively, use a chemical reductant like iron powder in acidic solution (Fe/HCl).

-

If a tosyl or benzenesulfonyl protecting group was used, it may be cleaved under certain reduction conditions or require a separate basic hydrolysis step (e.g., with NaOH).[6]

-

Upon completion, filter the catalyst, remove the solvent, and purify the final product, this compound, typically by recrystallization or preparative HPLC.

-

Structural Verification

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should confirm the presence of aromatic protons on both rings, with distinct chemical shifts and coupling patterns characteristic of the 2,3,5-substituted pyrrolo[2,3-b]pyridine system. The absence of the protecting group signal and the appearance of broad signals for the -NH₂ and -COOH protons would be key indicators. ¹³C NMR would confirm the correct number of carbon atoms and the presence of the carboxyl carbon at ~160-170 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide an exact mass measurement that corresponds to the molecular formula C₈H₇N₃O₂ (177.0538), confirming the elemental composition.[4]

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretches for the amine and pyrrole (~3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), and a strong C=O stretch (~1700 cm⁻¹).

Part 3: Applications in Medicinal Chemistry

The true value of this compound lies in its application as a scaffold for potent and selective bioactive agents. Its structure is pre-organized to interact with one of the most important target classes in drug discovery: protein kinases.

The 7-Azaindole Core as a Kinase Hinge-Binder

Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins. Many kinase inhibitors are designed as ATP competitors that bind to the same active site. The "hinge" region of the kinase is a flexible loop that connects the N- and C-lobes of the enzyme and provides key hydrogen bonding interactions to the adenine base of ATP. The 7-azaindole scaffold is a superb mimic of adenine, forming two critical hydrogen bonds with the backbone of the hinge region.[1]

Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.

This bidentate interaction provides a strong and specific anchor, orienting the rest of the inhibitor within the ATP-binding pocket. The N7 atom accepts a hydrogen bond from a backbone NH group, while the N1-H group donates a hydrogen bond to a backbone carbonyl.[2] This interaction is a cornerstone of many successful kinase inhibitors, including the FDA-approved drug Vemurafenib.[1]

Strategic Role of the 5-Amino and 2-Carboxylic Acid Groups

While the azaindole core provides the primary anchor, the substituents dictate the inhibitor's potency, selectivity, and pharmaceutical properties.

-

Vector for SAR Exploration: The 5-amino group points out towards the solvent-exposed region of the ATP binding site. This position is ideal for installing larger chemical groups to seek additional interactions, improve properties, or enhance selectivity against other kinases. In the development of inhibitors for Human African Trypanosomiasis, derivatization at this position was explored to optimize activity.[6]

-

Targeting Conserved Residues: The 2-carboxylic acid is positioned to interact with a highly conserved lysine residue found in the active site of most kinases, which normally coordinates the phosphates of ATP. Forming a salt bridge or hydrogen bond with this lysine can dramatically increase binding affinity. This strategy is employed in the design of some HIV-1 integrase inhibitors, where a carboxylic acid chelates essential magnesium ions in the active site, a principle that can be translated to other enzyme classes.[7][8]

-

Improving Pharmacokinetics: The ionizable amino and carboxylic acid groups can be used to tune the molecule's solubility and absorption, distribution, metabolism, and excretion (ADME) profile. While high polarity can be a challenge, it can also be an advantage for formulating intravenous drugs or achieving specific distribution profiles.

Conclusion

This compound is far more than a simple chemical. It is a highly engineered molecular scaffold that embodies key principles of modern medicinal chemistry. Its rigid core provides a reliable anchor for kinase hinge binding, while its strategically placed functional groups offer multiple vectors for optimizing potency, selectivity, and drug-like properties. For researchers in oncology, infectious diseases, and beyond, this compound represents a validated starting point and a powerful tool for the rational design of next-generation targeted therapies.

References

-

PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.

-

Wang, Z., et al. (2020). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.

-

Uchida, N., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Computer Aided Chemistry, Japan.

-

D’Andrea, F. P., & Velter, A. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

-

ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.

-

ECHEMI. (n.d.). This compound Formula. ECHEMI.

-

ResearchGate. (n.d.). A Practical, Efficient Synthesis of 5Amino7-azaindole. ResearchGate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis Journey of 5-Amino-7-azaindole: From Precursors to API Intermediate.

-

Iaroshenko, V. O. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

-

Gardner, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.

-

Chen, J., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters.

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis.

-

Novachemistry. (n.d.). This compound.

-

ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. ResearchGate.

-

De la Rosa, M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters.

-

Kamal, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Discovery Technologies.

-

Liu, Z., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules.

-

Shanghai Nianxing Industrial Co., Ltd. (2024). This compound.

-

Negrerie, M., et al. (1999). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.

-

PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-5-amine. National Center for Biotechnology Information.

-

ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

-

Merten, C., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications.

-

MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Azaindole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Characteristics of 5-Amino-7-azaindole-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

5-Amino-7-azaindole-2-carboxylic acid (CAS: 1260385-74-7) is a heterocyclic building block of significant interest in modern medicinal chemistry. It belongs to the azaindole class of compounds, which are recognized as "privileged structures" due to their ability to serve as bioisosteric replacements for indoles and purines in biologically active molecules.[1] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate physicochemical properties such as solubility and hydrogen bonding capacity, which are critical for optimizing drug candidates.[2] Furthermore, the 7-azaindole core is particularly adept at mimicking the adenine moiety of ATP, with its nitrogen atoms forming key hydrogen bonds with the hinge region of protein kinases, making it a valuable scaffold for kinase inhibitor discovery.[1]

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Understanding these properties—acidity (pKa), lipophilicity (logP), and solubility—is paramount for its effective application in drug design, enabling rational decisions in lead optimization, formulation development, and overall synthetic strategy. We will delve into not only the theoretical values but also the causality behind experimental choices for their determination, providing field-proven protocols for practical application.

Molecular Profile and Key Physicochemical Parameters

The foundational step in characterizing any compound is to establish its fundamental molecular and physicochemical properties. These parameters provide a quantitative snapshot that governs the molecule's behavior in biological systems.

-

Chemical Structure:

-

IUPAC Name: 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

-

Synonyms: this compound[3]

-

Below is a summary of key computed physicochemical properties for this compound. While computational models provide valuable initial estimates, it is critical to underscore that these values must be confirmed through empirical experimentation for accuracy in drug development pipelines.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | [3] |

| Molecular Weight | 177.16 g/mol | [3][4] |

| CAS Number | 1260385-74-7 | [3] |

| XLogP3 (Computed) | 0.5 | [4] |

| Topological Polar Surface Area (TPSA) | 92.0 Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is essential for accurately profiling a drug candidate or key intermediate. The following workflow outlines the logical progression of experiments discussed in this guide.

Caption: General workflow for physicochemical characterization.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. For this compound, three key ionizable groups exist: the carboxylic acid (acidic), the 5-amino group (basic), and the pyridine-like nitrogen in the 7-azaindole ring (basic). Understanding the pKa of each group is critical as ionization profoundly impacts solubility, membrane permeability, and receptor binding.

The "half-volume" method, determined from a titration curve, is a direct way to ascertain the pKa.[5] Potentiometric titration remains a gold-standard, high-precision technique for this purpose due to its simplicity and accuracy.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to provide a robust, self-validating measurement of the compound's pKa values.[8]

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[8]

-

Solution Preparation:

-

Prepare a stock solution of this compound to a final concentration of approximately 1 mM.

-

Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.[8]

-

Prepare a 0.15 M potassium chloride (KCl) solution. This is crucial for maintaining a constant ionic strength throughout the titration, which minimizes fluctuations in activity coefficients.[8]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Add KCl solution to maintain ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[8]

-

-

Titration Process:

-

To determine the acidic pKa (carboxylic acid), titrate the sample with the 0.1 M NaOH solution.

-

To determine the basic pKa values (amino and pyridine nitrogen), first acidify the sample solution to pH ~1.8-2.0 with 0.1 M HCl, then titrate with 0.1 M NaOH until the pH reaches ~12.[8]

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.

-

-

Data Analysis:

-

Validation: Perform a minimum of three separate titrations for the molecule to ensure reproducibility and reliability. Calculate the average pKa and standard deviation from these replicates.[8]

Lipophilicity (logP): A Measure of "Drug-Likeness"

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the "drug-likeness" concept. It is typically quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[10] This parameter heavily influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The classic shake-flask method is the gold standard for experimental logP determination.[10][11]

Experimental Protocol: logP Determination by Shake-Flask Method

This protocol describes a direct and accurate method for measuring the logP of the title compound.

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight. This ensures that the volume of each phase does not change during the experiment.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of one of the pre-saturated solvents (e.g., n-octanol).

-

Partitioning:

-

Add a known volume of the second pre-saturated solvent to the flask, creating a biphasic system.

-

Seal the flask and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium.[12]

-

-

Phase Separation: Allow the mixture to stand undisturbed overnight to ensure complete separation of the n-octanol and aqueous layers.[12]

-

Sampling: Carefully withdraw an aliquot from each layer using separate syringes to avoid cross-contamination.[12]

-

Concentration Measurement: Determine the concentration of the compound in each phase using a validated analytical technique. UV-Vis spectrophotometry is suitable if the compound has a distinct chromophore, or HPLC can be used for greater specificity and sensitivity.[11]

-

Calculation: Calculate the partition coefficient (P) using the formula:

-

P = [Concentration in Octanol] / [Concentration in Water]

-

logP = log₁₀(P)

-

-

Note on logD: Since this molecule has ionizable groups, its partitioning is pH-dependent. The measurement described above yields the logP of the neutral species. To obtain the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4), the aqueous phase should be a buffer of that pH.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical, often rate-limiting, factor for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and therapeutic failure. The World Health Organization (WHO) defines a drug as highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[13]

Experimental Protocol: Equilibrium Aqueous Solubility by Shake-Flask Method

The shake-flask method is the definitive technique for determining equilibrium solubility, providing the most accurate measure of a compound's intrinsic solubility.[14][15]

Caption: Workflow for equilibrium solubility determination.

Methodology:

-

Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[13]

-

Incubation:

-

Add an excess amount of solid this compound to a vial containing a known volume of a specific pH buffer. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Seal the vials and place them in an incubator shaker set to a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[13]

-

Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

-

Sample Processing:

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the solid from the saturated solution. This is a critical step; use centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PTFE).[16]

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent.

-

Measure the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

-

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.

Conclusion: An Integrated View for Drug Discovery

This compound is a versatile scaffold with physicochemical properties that can be strategically leveraged in drug design. Its multiple hydrogen bond donors and acceptors, combined with a moderate computed lipophilicity (XLogP3 = 0.5), suggest a favorable starting point for developing molecules with balanced solubility and permeability.[4] The presence of acidic and basic centers means its behavior will be highly dependent on the pH of its environment, a factor that must be carefully managed during synthesis, formulation, and in predicting its in vivo fate.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, logP/D, and aqueous solubility. By grounding computational estimates with rigorous experimental data, researchers and drug development professionals can unlock the full potential of this privileged azaindole intermediate, paving the way for the discovery of novel and effective therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567.

- Stephens, S. J., & Jonich, M. J. (1968). Determination of pKa using the half-volume method: A laboratory experiment.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Liu, X., Testa, B., & Fahr, A. (2011). A High-Throughput Method for Lipophilicity Measurement. Helvetica Chimica Acta, 94(3), 423-434.

- Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pal, T. K. (1984). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Li, S., & He, H. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(1), 1-5.

-

JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy | Protocol Preview. Retrieved from [Link]

- Smeets, P. A., Voorter, P. H., & de Groot, M. J. (2013). Development of Methods for the Determination of pKa Values.

- ECETOC. (2003). Measurement of Acidity (pKa). Appendix A in ECETOC Technical Report No. 86.

-

Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- ResearchGate. (2008). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. Request PDF.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Journey of 5-Amino-7-azaindole: From Precursors to API Intermediate. Retrieved from [Link]

- RosDok. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

- Ye, D., et al. (2018).

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

- Gunda, P., & Kumar, G. S. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(34), 5769-5786.

- Jones, A. J., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(15), 11479-11492.

- De la Rosa, M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 324-329.

- Kumar, A., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1197.

- Chattopadhyay, S., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of the American Chemical Society, 124(12), 3064-3074.

- Merten, C., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.

- Gilbert, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(15), 5896-5900.

-

PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-5-amine. Retrieved from [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. byjus.com [byjus.com]

- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to 5-Amino-7-azaindole-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-7-azaindole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, structural characterization, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Compound Identification

The subject of this guide is the specific azaindole derivative with the following identifiers:

| Property | Value |

| Common Name | This compound |

| IUPAC Name | 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |

| CAS Number | 1260385-74-7[1] |

| Molecular Formula | C₈H₇N₃O₂[1] |

| Molecular Weight | 177.16 g/mol [1] |

Introduction to the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole. The strategic placement of a nitrogen atom in the six-membered ring modifies the electron distribution, influencing the molecule's physicochemical properties such as hydrogen bonding capacity, polarity, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, making 7-azaindole derivatives attractive candidates for drug development. They have shown a wide range of biological activities, including kinase inhibition, and have been incorporated into treatments for various diseases.

Synthetic Strategies and Methodologies

A logical approach would be a multi-step synthesis commencing with a substituted pyridine precursor. This would likely involve the formation of a nitro-substituted 7-azaindole ester, which can then be converted to the desired 5-amino-2-carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically sound, hypothetical procedure based on established chemical transformations for similar heterocyclic systems.

Step 1: Synthesis of Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This step would likely follow a modified Fischer indole synthesis.

-

Preparation of the Hydrazone: React 2-hydrazinyl-5-nitropyridine with ethyl pyruvate in an appropriate solvent like ethanol. The reaction is typically acid-catalyzed and may require heating to drive it to completion.

-

Indolization: The resulting hydrazone is then subjected to cyclization. This is often achieved by heating the hydrazone in a high-boiling solvent such as diphenyl ether or using a Lewis acid catalyst like zinc chloride or a protic acid like polyphosphoric acid. This step is critical as it forms the bicyclic 7-azaindole core.

Causality: The Fischer indole synthesis is a robust and widely used method for constructing indole and azaindole ring systems. The choice of an acid catalyst facilitates the key-sigmatropic rearrangement of the enamine tautomer of the hydrazone.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group of the synthesized ester is then reduced to the corresponding amine.

-

Reaction Setup: Dissolve the ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a catalyst, typically palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, often providing high yields with minimal side products. The choice of catalyst and solvent is crucial for optimizing the reaction rate and selectivity.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Saponification: Dissolve the amino ester in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and heat the mixture to reflux.

-

Acidification: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

Isolation: The product, 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, should precipitate out of the solution. The solid can then be collected by filtration, washed with cold water, and dried.

Causality: Base-mediated hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The subsequent acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Structural Characterization (Anticipated Data)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bicyclic system, the amino group, and the carboxylic acid proton. The protons on the pyrrole and pyridine rings will exhibit characteristic chemical shifts and coupling constants. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The amino group protons will also likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 160-180 ppm). The aromatic carbons will appear in the region of approximately 100-150 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the exact mass of the molecule (C₈H₇N₃O₂). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), N-H stretching vibrations for the amino group and the pyrrole ring (around 3200-3500 cm⁻¹), and a strong C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a key component in a number of kinase inhibitors. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP with the kinase domain. The presence of the amino group at the 5-position and the carboxylic acid at the 2-position provides additional points for interaction with the target protein, potentially enhancing potency and selectivity.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in inflammatory diseases and cancer, respectively[2][3]. Carboxamide derivatives of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core have been explored as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases of the central nervous system.

The this compound core represents a versatile building block for the synthesis of compound libraries for screening against a wide range of biological targets. The amino and carboxylic acid functional groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Caption: Potential applications of the core compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. Based on safety data sheets for similar compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural features make it an attractive scaffold for the design of inhibitors targeting a variety of enzymes, particularly kinases. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. As research in this area continues, the utility of this and related compounds in the development of novel therapeutics is likely to expand.

References

(Note: As specific literature for the title compound was not found, the references below pertain to the synthesis, properties, and applications of related 7-azaindole derivatives.)

- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

- Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry.

Sources

- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 130473-27-7|1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]

biological activity of 5-Amino-7-azaindole-2-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 5-Amino-7-azaindole-2-carboxylic acid and its Congeners

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine and indole systems and serve as a potent hinge-binding moiety in kinase inhibitors. This technical guide provides a comprehensive analysis of the biological activities associated with the 7-azaindole core, with a specific focus on the structural and functional implications of substitutions at the C2 and C5 positions, culminating in a prospective evaluation of this compound. We will dissect the structure-activity relationships (SAR) that govern the diverse pharmacological profiles of 7-azaindole derivatives, including their roles as inhibitors of protein kinases, antiviral agents, and anticancer therapeutics. This guide further details robust, field-proven experimental protocols for the synthesis, purification, and biological evaluation of these compounds, offering researchers and drug development professionals a foundational resource for advancing novel 7-azaindole-based therapeutic agents.

The 7-Azaindole Scaffold: A Cornerstone in Modern Drug Discovery

Azaindoles, also known as pyrrolopyridines, are bioisosteres of the naturally ubiquitous indole ring.[1] The introduction of a nitrogen atom into the benzene portion of the indole scaffold creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties such as polarity, solubility, and hydrogen bonding capacity.[1] Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a particularly fruitful scaffold in drug discovery.[1][2]

Its prominence stems from its structural resemblance to the adenine moiety of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of protein kinases.[1][3] This bioisosteric relationship has positioned 7-azaindole derivatives as a cornerstone in the development of kinase inhibitors.[2] Marketed drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax incorporate the 7-azaindole core, underscoring its therapeutic relevance.

Spectrum of Biological Activities of 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold has led to the discovery of compounds with a wide array of biological activities.

Kinase Inhibition: The Primary Therapeutic Arena

The majority of biologically active 7-azaindole molecules function as kinase inhibitors.[1] The two nitrogen atoms of the 7-azaindole ring are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the interaction of ATP with the kinase hinge region.[1] This has enabled the development of potent and selective inhibitors for a multitude of kinase targets implicated in oncology, inflammation, and other diseases.

Key Kinase Targets:

-

BRAF Kinase: Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant, is a prime example of a successful 7-azaindole-based drug for metastatic melanoma.[1]

-

Phosphoinositide 3-kinases (PI3Ks): Several 7-azaindole derivatives have been developed as PI3K inhibitors, targeting isoforms like PI3Kγ for cancer and inflammatory diseases.[1][4]

-

Anaplastic Lymphoma Kinase (ALK): 3,5-disubstituted-7-azaindoles have been reported as effective ALK inhibitors for non-small cell lung cancer (NSCLC).[2]

-

UNC-51-like kinase 1/2 (ULK1/2): Selective ATP-competitive 7-azaindole analogs have been developed to inhibit ULK1/2, key regulators of autophagy, presenting a strategy for treating KRAS-driven NSCLC.[5]

-

Other Kinases: The 7-azaindole scaffold has been successfully employed to target a broad range of other kinases, including Rho Kinase (ROCK), AXL, PIM kinases, and Tropomyosin-related kinase (Trk).[1]

Anticancer and Cytotoxic Activity

Beyond specific kinase inhibition, many 7-azaindole derivatives exhibit broad antiproliferative activity against various cancer cell lines.[1] For example, Variolin B, a marine natural product containing a 7-azaindole core, and its derivatives display potent cytotoxicity against leukemia cells by inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][6] Platinum(II) complexes incorporating 7-azaindole ligands have also shown significant cytotoxicity against ovarian carcinoma cells, in some cases overcoming cisplatin resistance.[7] These compounds can induce cell cycle arrest and apoptosis, highlighting multiple mechanisms of anticancer action.[6][7]

Antiviral and Anti-inflammatory Properties

The 7-azaindole nucleus is also present in compounds with potent antiviral and anti-inflammatory effects.

-

Antiviral: A notable example is JNJ-63623872, a 7-azaindole derivative that acts as a potent inhibitor of the influenza virus polymerase PB2 subunit.[1][8] More recently, derivatives have been identified that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, preventing viral entry.[9]

-

Anti-inflammatory: Certain 7-azaindole derivatives inhibit the Orai calcium channel, leading to reduced airway cell infiltration in animal models of allergic inflammation.[1] Others target CC-chemokine receptor-2 (CCR2), which is implicated in inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[1]

Structure-Activity Relationship (SAR) and the Role of C2/C5 Substitution

The biological activity of the 7-azaindole core is highly tunable through substitution on the pyrrole and pyridine rings. The C2, C3, and C5 positions are particularly important for modulating potency, selectivity, and pharmacokinetic properties.

The C5 Position: A Key Locus for Modulating Activity and Properties

Functionalization at the C5 position is a critical strategy in the synthesis of 7-azaindole-based therapeutics.[10]

-

5-Bromo-7-azaindole is a crucial intermediate, providing a handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).[10][11]

-

In a series of compounds developed for Human African Trypanosomiasis, a pyrazole group at the C5 position was found to be important for activity.[11]

-

The introduction of an amino group at the C5 position, as in the target molecule of this guide, can significantly alter the electronic properties and hydrogen bonding potential of the scaffold, which could enhance interactions with specific biological targets. A practical synthesis for 5-amino-7-azaindole has been developed, starting from 2-amino-5-nitropyridine.[12]

The C2 Position: Impact on Potency and Metabolism

The C2 position of the pyrrole ring is another key site for modification.

-

In a series of influenza inhibitors, substitution at the C2 position was explored to block aldehyde oxidase (AO)-mediated metabolism, a common liability for nitrogen-containing heterocycles.[8]

-

Introducing a hydroxymethyl group at C2 maintained high potency, while a carboxylic acid group (-COOH ) led to a significant (~100-fold) reduction in potency.[8] This suggests that for certain targets, a bulky and acidic group at this position may be detrimental, possibly due to steric hindrance or unfavorable electrostatic interactions.

-

However, in cannabinoid receptor modulators, 7-azaindole-2-carboxamides were synthesized from the corresponding 5-chloro-7-azaindole-2-carboxylic acid, indicating the carboxylic acid is a viable synthetic handle.[13]

Prospective Analysis of this compound

Based on the available SAR data, we can infer a potential biological profile for This compound :

-

Kinase Inhibition: The core 7-azaindole scaffold provides a strong foundation for kinase hinge binding. The 5-amino group could potentially form additional hydrogen bonds in the solvent-exposed region or within the ATP-binding pocket, potentially enhancing potency or modulating selectivity.

-

Solubility and Pharmacokinetics: The carboxylic acid at C2 would significantly increase the polarity and aqueous solubility of the molecule. While potentially detrimental to cell permeability, it could be advantageous for specific applications or as a handle for further derivatization into esters or amides.

-

Target-Specific Activity: The reduced potency observed with a C2-carboxylic acid in the influenza inhibitor series highlights the target-dependent nature of SAR.[8] For other targets, the acidic group might be tolerated or even beneficial, potentially interacting with basic residues like lysine or arginine in a binding pocket.

Experimental Protocols and Methodologies

Synthesis of Substituted 7-Azaindoles

A common and versatile strategy for synthesizing substituted 7-azaindoles involves a palladium-catalyzed cross-coupling followed by cyclization.

Step-by-Step Protocol (General Example):

-

Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in an appropriate solvent (e.g., THF, Et3N), add a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (CuI).[8]

-

Add the desired terminal alkyne (which will provide the C2 substituent).

-

Heat the reaction mixture (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work up the reaction and purify the resulting 3-alkynyl-2-aminopyridine intermediate.

-

Cyclization/Indolization: Dissolve the intermediate in a suitable solvent (e.g., THF).

-

Add a strong base, such as potassium tert-butoxide (t-BuOK), and heat the mixture (e.g., 85 °C) to promote intramolecular cyclization.[8]

-

After completion, quench the reaction, perform an aqueous workup, and purify the resulting 2-substituted 7-azaindole by column chromatography.

-

Further Functionalization: The resulting 7-azaindole can be further modified, for example, by bromination at the C5 position using N-bromosuccinimide (NBS), followed by a Suzuki coupling to introduce the desired C5 substituent.[11]

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a robust method for quantifying the inhibitory activity of a compound against a specific protein kinase.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer containing DMSO.

-

Reaction Setup: In a 96-well plate, combine the kinase, the specific peptide or protein substrate, and the reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).

-

Pre-incubation: Add the diluted test compound to the wells and pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Start the phosphorylation reaction by adding ATP solution containing a known amount of [γ-32P]ATP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Filter Binding: Spot an aliquot from each well onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the filter, while unincorporated ATP will not.

-

Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound [γ-32P]ATP.

-

Quantification: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the data and fit to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT 116, Hep G2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]

-

Compound Treatment: The next day, treat the cells with serial dilutions of the 7-azaindole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value, representing the concentration at which the compound inhibits cell proliferation by 50%.

Data Summary

The following table summarizes the inhibitory activities of selected 7-azaindole derivatives against various biological targets, illustrating the scaffold's versatility.

| Compound Class/Example | Target(s) | Reported Activity (IC50/EC50) | Reference |

| Vemurafenib (PLX4032) | BRAF V600E | 13 nM (IC50) | |

| 2,5-disubstituted-7-azaindole | Multiple Kinases | Broad anti-proliferative activity | [1] |

| Pexidartinib | CSF1R | Potent Inhibition | [1] |

| 7-azaindole derivative 14 | PI3Kγ | Potent Inhibition | [1] |

| JNJ-63623872 | Influenza Polymerase PB2 | 1 nM (EC90) | [1][8] |

| ASM-7 | SARS-CoV-2 S1-RBD-hACE2 | Potent Inhibition | [9] |

| Variolin B | CDKs, GSK-3 | Potent cytotoxic activity | [1] |

| 2-COOH-7-azaindole analog 19 | Influenza (bDNA) | 2.2 µM (EC90) | [8] |

Conclusion

The 7-azaindole scaffold is a validated and highly valuable core in modern medicinal chemistry, particularly for the development of kinase inhibitors. The strategic functionalization of the C2 and C5 positions allows for fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. While a C2-carboxylic acid has been shown to reduce potency in some contexts, the 5-amino group offers a promising avenue for enhancing target interactions. This compound represents an intriguing chemical entity that warrants synthesis and evaluation against a panel of kinases and other biological targets. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such an investigation, contributing to the expanding therapeutic potential of the 7-azaindole family.

References

-

Dandriyal, J., & Singh, R. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]

-

Negrie, M., & Guss, J. M. (Year not available). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

-

Pal, M. (2022). 7-Azaindole Analogues as Bioactive Agents and Recent Results. ResearchGate. [Link]

-

Müller, T. J. J., et al. (2024). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

-

Unknown Author. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Gardner, M., et al. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central. [Link]

-

Unknown Author. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

Janssen Research & Development. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. [Link]

-

Kasparkova, J., et al. (2016). Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines. PubMed. [Link]

-

Reggio, P. H., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]

-

Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

-

Joseph, B., & Merour, J. Y. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

-

Unknown Author. (2025). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. ResearchGate. [Link]

-

Lücking, U., et al. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. . [Link]

-

European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO. [Link]

-

American Chemical Society. (2023). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. ACS Fall 2023 Sessions. [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Derivatives of 5-Amino-7-azaindole-2-carboxylic Acid: Synthesis, Applications, and SAR

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate the ability to bind to multiple, diverse biological targets. The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) nucleus is a paramount example of such a scaffold. As a bioisostere of both indole and the purine system, it offers a unique combination of hydrogen bonding capabilities, aromatic character, and physicochemical properties that chemists can strategically exploit.[1][2] The introduction of a nitrogen atom into the indole's six-membered ring fundamentally alters properties like pKa, solubility, and metabolic stability, providing a powerful tool for drug optimization.[1][2]

Among its many variations, 5-Amino-7-azaindole-2-carboxylic acid stands out as a particularly versatile starting material. The three functional groups—the carboxylic acid at C2, the amine at C5, and the pyrrolic nitrogen at N1—serve as orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the known derivatives of this core, focusing on the causality behind synthetic choices, their therapeutic applications, and the crucial structure-activity relationships (SAR) that guide modern drug discovery efforts.

Part 1: The Synthetic Blueprint: From Core to Derivative

The generation of a diverse chemical library from the this compound core hinges on robust and regioselective synthetic methodologies. The choice of reaction conditions is not arbitrary; it is dictated by the need to preserve the integrity of the other functional groups while selectively modifying the target site.

Foundational Synthesis of the 7-Azaindole Core

Before derivatization, access to the core itself is essential. The Hemetsberger–Knittel synthesis is a classic and effective method for constructing the 7-azaindole-2-carboxylate framework.[3] This approach typically involves the Knoevenagel condensation between a substituted pyridinecarbaldehyde and an azido acetate, followed by thermal cyclization.[3] Alternative modern methods often rely on palladium-catalyzed cross-coupling and heteroannulation reactions starting from functionalized 2-aminopyridines, which can offer greater flexibility and efficiency.[4][5]

Key Derivatization Strategies

The true power of the scaffold lies in its potential for multi-point diversification. The following diagram illustrates the primary vectors for chemical modification.

Caption: Key modification sites on the core scaffold.

-

Position C2 (Carboxylic Acid): This is the most frequently modified position, primarily through amide bond formation . The carboxylic acid is activated using standard coupling reagents (e.g., HATU, HOBT/EDC, BOP) and reacted with a diverse array of primary or secondary amines. The choice of coupling agent is critical; for instance, DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with N-methyl morpholine (NMM) has been shown to provide amides in good yields where other methods may falter.[3] This reaction introduces the R2 group, which is pivotal for exploring interactions with the target protein.

-

Position C5 (Amino Group): The nucleophilic amino group is a handle for introducing substituents via acylation, sulfonylation, or reductive amination. It can also be converted to a leaving group (e.g., via diazotization) or used as a point of attachment in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.

-

Position N1 (Pyrrole Nitrogen): The N-H of the pyrrole ring can be alkylated or arylated. However, SAR studies often reveal that an unsubstituted N-H is crucial for activity, as it can act as a hydrogen bond donor.[6][7] Therefore, modification at this site is often explored to probe the necessity of this interaction or to modulate physical properties like solubility.

Part 2: Therapeutic Applications & Target-Oriented Design

Derivatives of this compound have been investigated across a spectrum of diseases, underscoring the scaffold's versatility.

Kinase Inhibition

The 7-azaindole core is a cornerstone of modern kinase inhibitor design. Its structural resemblance to the adenine hinge-binding motif of ATP allows it to form two canonical hydrogen bonds with the kinase hinge region, providing a high-affinity anchor point.[1][2]

-

Mechanism of Action: The N7 nitrogen of the pyridine ring and the N-H of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively, mimicking the N1 and N6-amino group of adenine. This interaction is a validated strategy for achieving potent and often selective kinase inhibition.

-

Examples: Derivatives have shown potent activity against a wide range of kinases, including PI3K, PIM2, and JAK2.[1][2] For PI3Kγ, the two nitrogen atoms of the 7-azaindole core were confirmed to form two hydrogen bonds with the backbone of Val882 in the hinge region.[1]

Caption: 7-Azaindole mimics ATP in the kinase hinge region.

Antiviral Activity

The scaffold has been successfully deployed to create inhibitors of viral entry.

-

SARS-CoV-2 Entry Inhibition: A series of 7-azaindole derivatives were designed to block the critical interaction between the viral Spike (S1-RBD) protein and the human ACE2 receptor.[6] By employing a scaffold hopping strategy and introducing a carbonyl "hinge" at the 3-position, derivatives were created where an appended aromatic group could effectively bind to a sub-pocket at the S1-RBD/hACE2 interface, disrupting the protein-protein interaction and showing potent antiviral activity in pseudovirus and live virus assays.[6]

-

HIV-1 Integrase Inhibition: While direct examples from the this compound core are less documented, the closely related indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase.[8][9] These inhibitors function by chelating the two Mg²⁺ ions within the enzyme's active site.[8][9] This provides a strong rationale for exploring 7-azaindole versions, where the pyridine nitrogen could further enhance binding or improve pharmacological properties.

Anticancer & Anti-inflammatory Agents

Beyond kinase inhibition, these derivatives have shown promise in other therapeutic areas.

-

General Anticancer Activity: Disubstituted 7-azaindoles have demonstrated broad anti-proliferative activity against various cancer cell lines.[1] A recent review highlights that positions 1, 3, and 5 are the most synthetically modified sites for developing novel anticancer agents.[10] Additionally, platinum(II) complexes using 7-azaindole derivatives as ligands have shown significant cytotoxicity against cisplatin-resistant ovarian carcinoma cells.[11]

-

Anti-inflammatory Effects: Based on the structure of the anti-inflammatory drug tenidap, novel 7-aza-2-oxindole derivatives were synthesized.[12] Several of these compounds were found to potently inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, with one derivative showing significant protection from LPS-induced septic death in mouse models.[12]

-

Other Activities: Various derivatives have also been reported to possess analgesic and hypotensive properties, further demonstrating the scaffold's broad biological potential.[13][14][15]

Part 3: Structure-Activity Relationship (SAR) & Optimization

Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity.

Caption: Summary of key Structure-Activity Relationships.

-

The Azaindole Core is Essential: The specific hydrogen bond donor (N1-H) and acceptor (N7) pair of the 7-azaindole core is frequently required for potent activity. Replacing the core with a pyridofuran or a standard indole led to a loss of activity in a series of antitrypanosomal agents.[7]

-

N1-Substitution is Often Detrimental: Methylation or tosylation of the indole nitrogen often results in a significant loss of activity, confirming the importance of the N1-H as a hydrogen bond donor.[6][7]

-

C2-Amide Diversity Drives Potency: The nature of the substituent attached via the C2-amide bond is a primary determinant of potency and selectivity. This group extends into solvent-exposed regions or specific sub-pockets of the target, and its optimization is a key focus of lead development. For example, in developing CB1 allosteric modulators, various cyclic and acyclic amines were coupled at this position to tune the compound's properties.[3]

-

C3-Substitution as a "Hinge": Adding substituents at the C3 position can be a powerful strategy. In the development of SARS-CoV-2 entry inhibitors, the introduction of a carbonyl group at C3 acted as a rigid "hinge," orienting an attached aromatic group to bind effectively within a sub-pocket of the S1-RBD.[6]

Quantitative Data Summary

The following table presents representative biological data for derivatives discussed in the literature, highlighting the potency that can be achieved through chemical modification.

| Compound Class | Target / Assay | Representative Derivative | Activity | Reference |

| Antiviral | SARS-CoV-2 Pseudovirus Entry | ASM-7 | EC₅₀ = 0.03 µM | [6] |

| Antiviral | SARS-CoV-2 Pseudovirus Entry | G7a (Parent Compound) | EC₅₀ = 9.08 µM | [6] |

| Anticancer | Ovarian Carcinoma (A2780) | Platinum(II) Complex 5 | IC₅₀ = 13.0 µM | |

| Anticancer | Ovarian Carcinoma (A2780R) | Platinum(II) Complex 5 | IC₅₀ = 13.6 µM | [11] |

| Analgesic | Tail Immersion Test (50 mg/kg) | Derivative II | Highly Significant (p<0.01) |

Part 4: Experimental Protocol: A Self-Validating System

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. The following provides a generalized, field-proven methodology for the key amide coupling step, which is central to the derivatization of the core molecule.

Protocol: General Procedure for Amide Coupling

Objective: To synthesize a 5-amino-7-azaindole-2-carboxamide derivative from the parent carboxylic acid and a selected amine.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

Coupling Agent: HATU (1.2 eq) or DMTMM (1.2 eq)

-

Base: DIPEA or NMM (2.0 - 3.0 eq)

-

Solvent: Anhydrous DMF or THF

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen coupling agent (e.g., HATU, 1.2 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids. Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the active ester intermediate.

-

Addition of Base and Amine: Add the base (e.g., DIPEA, 2.0 eq) to the mixture, followed by the dropwise addition of the amine (1.1 eq), either neat or as a solution in DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours). The choice of monitoring is key to a self-validating system; it prevents premature work-up or unnecessary degradation from prolonged reaction times.

-

Aqueous Work-up: Once the reaction is complete, pour the mixture into water or a saturated aqueous NaHCO₃ solution. This step quenches the reaction and helps precipitate the product or prepares it for extraction.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). The choice of solvent depends on the product's polarity. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product must be purified, typically by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Purity should be >95% for use in biological assays.

Conclusion & Future Horizons